

A Comparative Guide to Isostearyl Alcohol from Leading Suppliers for Pharmaceutical Applications

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Compound of Interest

Compound Name: *Isostearyl alcohol*

Cat. No.: *B1201728*

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For researchers, scientists, and drug development professionals, the selection of high-purity excipients is a critical step in formulation development. **Isostearyl alcohol**, a branched-chain fatty alcohol, is a versatile excipient valued for its properties as an emollient, stabilizer, and viscosity agent in topical and transdermal drug delivery systems.^[1] Its non-toxic and hypoallergenic profile makes it a suitable component in a wide array of pharmaceutical formulations.^[1] However, the physicochemical properties of **isostearyl alcohol** can vary between suppliers, impacting formulation stability and performance. This guide provides a comparative analysis of **isostearyl alcohol** from various suppliers, supported by standardized experimental protocols.

Comparative Analysis of Isostearyl Alcohol Properties

The following table summarizes the key quality attributes of **isostearyl alcohol** from a selection of chemical suppliers. These parameters are critical for ensuring batch-to-batch consistency and predicting the performance of the excipient in final formulations.

Property	Supplier A (Alfa Chemistry)	Supplier B (Sasol - ISOVOL 18E)	Supplier C (Hebei Zhuanglai Chemical)	Test Method
Appearance	Colorless liquid[2]	Clear, colorless liquid	White or off-white powder	Visual Inspection
Purity (%)	-	-	≥95%[3]	Gas Chromatography (GC)
Hydroxyl Value (mg KOH/g)	190 - 210[2]	-	180 - 210[3]	ASTM E222
Acid Value (mg KOH/g)	≤ 1[2]	≤ 0.05[4]	-	ASTM D3242
Iodine Value (g I ₂ /100g)	≤ 3[2]	≤ 0.5[4]	≤ 5[3]	ASTM D5554
Saponification Value (mg KOH/g)	≤ 3[2]	-	-	AOCS Cd 3-25
Color (APHA)	≤ 50[2]	≤ 10 (Hazen)[4]	-	ASTM D1209
Water Content (%)	-	≤ 0.1[4]	-	ASTM E203

Note: Dashes (-) indicate that the information was not specified in the available datasheets.

Experimental Protocols

Accurate and reproducible characterization of **isostearyl alcohol** is essential for quality control. The following are detailed methodologies for the key experiments cited in this guide.

Determination of Hydroxyl Value (ASTM E222)

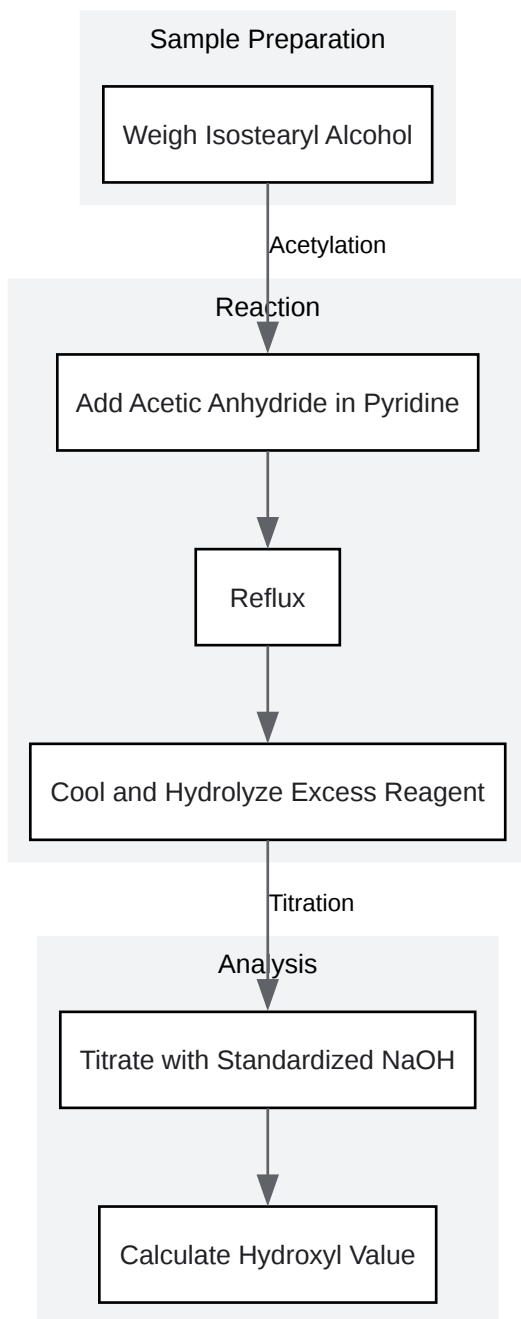
The hydroxyl value is a measure of the concentration of hydroxyl groups in a substance, expressed in milligrams of potassium hydroxide (mg KOH) equivalent to the hydroxyl content of

one gram of the sample. The ASTM E222 standard outlines several methods for this determination.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Methodology (Reflux Method - Test Method B):

- **Sample Preparation:** Accurately weigh a specified amount of the **isostearyl alcohol** sample into a flask.
- **Acetylation:** Add a precise volume of acetic anhydride in pyridine solution to the flask. This solution acetylates the hydroxyl groups in the sample. A blank determination is run in parallel without the sample.
- **Reflux:** Heat the mixture at reflux temperature for a specified period to ensure complete reaction.
- **Hydrolysis:** After cooling, add a defined amount of water to hydrolyze the excess acetic anhydride.
- **Titration:** Titrate the resulting acetic acid with a standardized solution of sodium hydroxide to a phenolphthalein endpoint.
- **Calculation:** The hydroxyl value is calculated from the difference in the titration volumes of the blank and the sample.

Workflow for Hydroxyl Value Determination (ASTM E222)

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Hydroxyl Value Determination Workflow

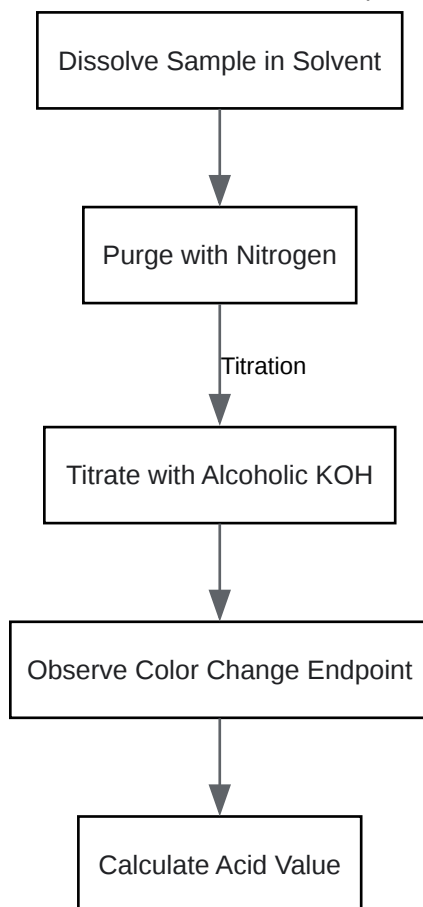
Determination of Acid Value (ASTM D3242)

The acid value is a measure of the free fatty acids present in a substance, expressed as the milligrams of potassium hydroxide (mg KOH) required to neutralize the free acids in one gram of the sample.^{[7][8][9][10][11]}

Methodology:

- **Sample Dissolution:** Dissolve a weighed amount of the **isostearyl alcohol** sample in a mixture of toluene and isopropyl alcohol, with a small amount of water.
- **Inert Atmosphere:** Bubble a stream of nitrogen through the solution to prevent oxidation of the sample and to remove any dissolved carbon dioxide.
- **Titration:** Titrate the sample with a standardized alcoholic potassium hydroxide (KOH) solution.
- **Endpoint Detection:** The endpoint is determined by a color change of an indicator (p-naphtholbenzein) from orange in an acidic solution to green in a basic solution.
- **Calculation:** The acid value is calculated based on the volume of KOH solution used.

Workflow for Acid Value Determination (ASTM D3242)



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Acid Value Determination Workflow

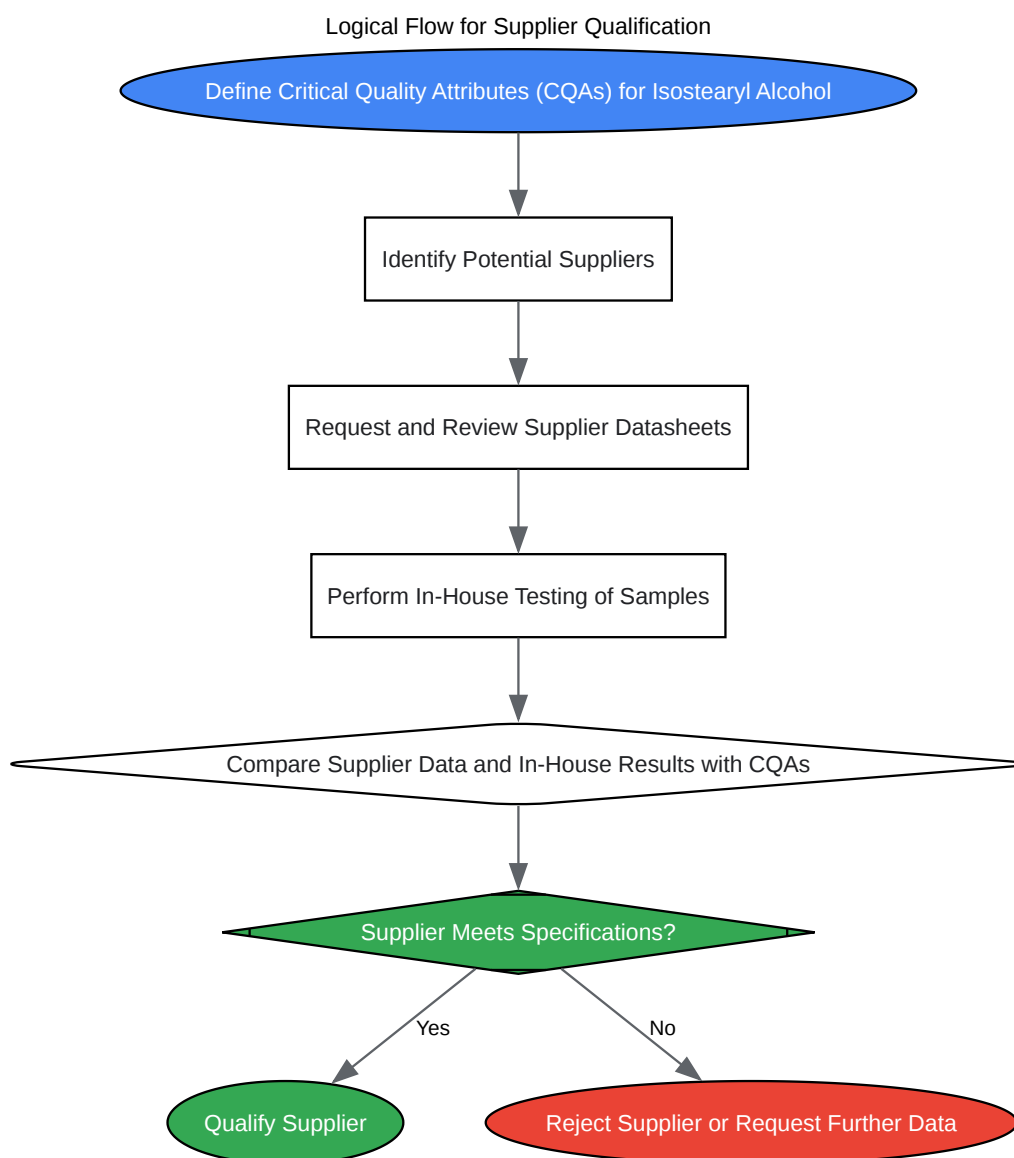
Determination of Iodine Value (ASTM D5554)

The iodine value is a measure of the degree of unsaturation in fats and oils and is expressed as the number of centigrams of iodine absorbed per gram of sample.

Methodology (Wijs Method):

- Sample Preparation: A precise weight of the **isostearyl alcohol** is dissolved in a suitable solvent (e.g., cyclohexane).

- **Halogenation:** A known excess of Wijs solution (iodine monochloride in glacial acetic acid) is added to the sample. The flask is then stored in the dark for a specified time to allow for the addition of the halogen to the double bonds. A blank is prepared in the same manner without the sample.
- **Reduction of Excess Halogen:** After the reaction period, potassium iodide solution is added, which reacts with the excess iodine monochloride to liberate iodine.
- **Titration:** The liberated iodine is then titrated with a standardized solution of sodium thiosulfate until the yellow color of the iodine has almost disappeared. A starch indicator is then added, and the titration is continued until the blue color disappears.
- **Calculation:** The iodine value is calculated from the difference between the blank and the sample titrations.



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Supplier Qualification Logical Flow

Conclusion

The selection of an appropriate supplier for **isostearyl alcohol** is a critical decision in pharmaceutical development. While the data presented indicates that all reviewed suppliers offer a product suitable for many applications, there are notable differences in their specified limits for key properties such as acid value and iodine value. For instance, the lower acid and iodine values specified by Sasol may be indicative of a more highly refined product, which could be advantageous in formulations sensitive to oxidative degradation.

It is imperative for researchers and formulation scientists to not only rely on supplier datasheets but to also conduct in-house testing using standardized methods to confirm that the material meets the specific requirements of their intended application. This due diligence ensures the long-term stability, safety, and efficacy of the final pharmaceutical product.

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